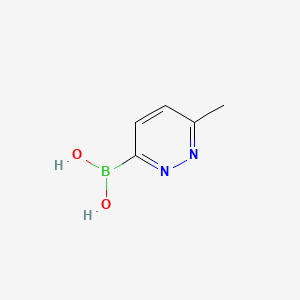![molecular formula C10H9BrFNO2 B570065 N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide CAS No. 1141886-90-9](/img/structure/B570065.png)
N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide
Overview
Description
N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide is a chemical compound with the molecular formula C10H9BrFNO2 and a molecular weight of 274.09 g/mol . It is an organic compound that belongs to the class of amides and contains both bromine and fluorine atoms, making it a halogenated derivative of acetamide .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide typically involves the reaction of 4-amino-3-fluorobenzoyl chloride with bromoacetyl bromide in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity of the intermediates .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for scale, such as continuous flow reactors and automated synthesis systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Condensation reactions: It can participate in condensation reactions with other carbonyl-containing compounds to form larger molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation can produce a carboxylic acid .
Scientific Research Applications
N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways . The bromine and fluorine atoms in the compound can enhance its binding affinity and specificity for these targets, resulting in potent biological effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity compared to similar compounds . The combination of these halogens can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .
Properties
IUPAC Name |
N-[4-(2-bromoacetyl)-3-fluorophenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrFNO2/c1-6(14)13-7-2-3-8(9(12)4-7)10(15)5-11/h2-4H,5H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APOMQQGADOPTAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)C(=O)CBr)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
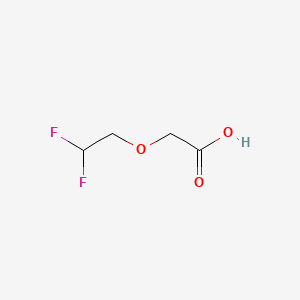
![1H-Pyrrolo[2,3-f]quinoline-4,5-diol](/img/structure/B569984.png)


![2-(hydroxymethyl)-6-(9H-pyrido[3,4-b]indol-1-ylmethoxy)oxane-3,4,5-triol](/img/structure/B569989.png)

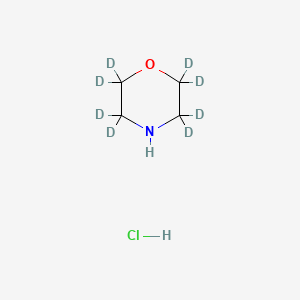
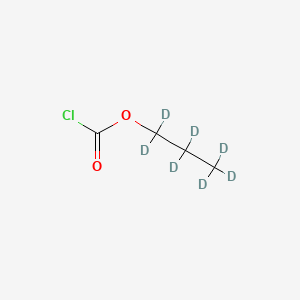
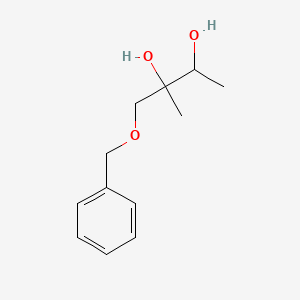
![N-[4-(Acetylamino)benzoyl]-beta-alanine](/img/structure/B570001.png)
![Benzo[e]pyren-3-amine](/img/structure/B570002.png)
